5-Oxaspiro[2,3]hexane

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

5-Oxaspiro[2,3]hexane (CAS 157-46-0) is a strained, sp³-rich oxa-spirocyclic building block featuring a cyclopropane ring fused to an oxetane ring via a shared spiro carbon. This scaffold exhibits a molecular weight of 84.12 g/mol, a predicted LogP of 0.15, a boiling point of 101.3±8.0 °C at 760 mmHg, and a density of 1.1±0.1 g/cm³.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 157-46-0
Cat. No. B169661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxaspiro[2,3]hexane
CAS157-46-0
Synonyms5-oxaspiro[2,3]hexane
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1CC12COC2
InChIInChI=1S/C5H8O/c1-2-5(1)3-6-4-5/h1-4H2
InChIKeyRNXCGGSGVVDINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxaspiro[2,3]hexane (CAS 157-46-0) – Structural and Physicochemical Baseline for Procurement Evaluation


5-Oxaspiro[2,3]hexane (CAS 157-46-0) is a strained, sp³-rich oxa-spirocyclic building block featuring a cyclopropane ring fused to an oxetane ring via a shared spiro carbon [1]. This scaffold exhibits a molecular weight of 84.12 g/mol, a predicted LogP of 0.15, a boiling point of 101.3±8.0 °C at 760 mmHg, and a density of 1.1±0.1 g/cm³ . Its water solubility has been reported at ≥25 mg/mL [2]. The compound serves as a three-dimensional bioisostere for flat aromatic or non-strained heterocyclic moieties in medicinal chemistry programs [3].

Why 5-Oxaspiro[2,3]hexane Cannot Be Replaced by Simple Oxetanes or Non-Oxygenated Spiro[2.3]hexanes


Superficially, 5-oxaspiro[2,3]hexane may appear interchangeable with 1-oxaspiro[2.3]hexane (CAS 157-48-2), 4-oxaspiro[2.3]hexane derivatives, or carbocyclic spiro[2.3]hexane (CAS 157-45-9). However, the precise placement of the oxygen atom in the spirocyclic framework dictates not only physicochemical properties but also downstream reactivity and bioisosteric behavior. For instance, 1-oxaspiro[2.3]hexane exhibits a higher LogP of ~0.94 compared to 0.15 for the 5-oxa isomer , while the non-oxygenated spiro[2.3]hexane has a LogP of 1.95 and is water-insoluble . Furthermore, the class of oxa-spirocycles demonstrates up to 40-fold higher aqueous solubility and a ~1 log D unit reduction in lipophilicity relative to their non-oxygenated counterparts [1]. Such quantitative divergences render simple substitution scientifically unsound; procurement decisions must be guided by the specific isomer to achieve the desired property profile.

5-Oxaspiro[2,3]hexane – Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility Enhancement: 5-Oxa-spiro[2.3]hexanes vs. Non-Oxygenated Spirocycles

Incorporation of an ether oxygen into the spiro[2.3]hexane scaffold dramatically improves aqueous solubility. In a controlled head-to-head comparison of model amide derivatives, the oxa-spirocyclic compound 67 (bearing a 5-oxa motif) exhibited a kinetic solubility of 360 μM at pH 7.4, whereas its non-oxygenated spirocyclic analog 66 showed only 9 μM under identical conditions [1]. This represents a 40-fold solubility advantage for the oxa-spirocyclic structure. Similar trends were observed in other pairs: 118 μM for oxa-compound 70 vs. 7 μM for spirocycle 69 (17-fold), and 34 μM for oxa-compound 73 vs. <5 μM for spirocycle 72 (≥7-fold) [1].

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Lipophilicity Modulation: Δlog D Reduction of ~1 Unit for Oxa-Spirocycles

The ether oxygen in oxa-spirocyclic scaffolds consistently reduces lipophilicity by approximately one log D unit compared to their non-oxygenated counterparts. Direct comparative measurements at pH 7.4 showed log D values of 3.6 for oxa-compound 67 vs. 4.5 for spirocycle 66 (Δ = 0.9); 4.0 for oxa-compound 70 vs. 4.9 for spirocycle 69 (Δ = 0.9); and 3.6 for oxa-compound 73 vs. 4.4 for spirocycle 72 (Δ = 0.8) [1]. This reduction in lipophilicity is expected to translate into lower non-specific protein binding, reduced hERG liability, and improved metabolic stability [2].

Drug Discovery ADME Optimization Lipophilicity Control

pKa Engineering: Ether Oxygen Shifts Acidity/Basicity by ~1 Order of Magnitude

The electron-withdrawing inductive effect of the ether oxygen in oxa-spirocyclic systems predictably alters the pKa of pendant acidic and basic groups. Experimental pKa measurements demonstrated that incorporating an oxygen atom into carboxylic acid-bearing spirocycles increased acidity by ~1 order of magnitude (pKa 4.3–4.6 for non-oxygenated acids 59–62 vs. 3.4–3.7 for oxa-analogs 4d–6d). Conversely, in amine-containing derivatives, the ether oxygen reduced basicity by a similar magnitude (pKa 10.1–10.3 for spirocyclic amines 62–64 vs. 8.9–9.5 for oxa-analogs 4b–6b) [1]. This consistent ΔpKa effect stems from the −I inductive influence transmitted across three single bonds.

Medicinal Chemistry Ionization State Control Pharmacokinetic Optimization

In Vivo Pharmacodynamic Validation: Oxa-Spirocyclic Terazosin Analog Outperforms Parent Drug

To validate the translational relevance of oxa-spirocyclic scaffolds, an analog of the antihypertensive drug terazosin was synthesized wherein the tetrahydrofuran ring was replaced with an oxa-spirocyclic core (compound 75). In spontaneously hypertensive rats (SHR, 7.5 months old, baseline systolic BP ≥185 mmHg), a single oral dose of 3 mg/kg of compound 75 produced a significantly greater systolic blood pressure reduction at 15 minutes post-dose compared to terazosin (74) under identical conditions [1]. Additionally, compound 78 (another oxa-spirocyclic analog) maintained statistically significant BP lowering at 120 minutes, whereas terazosin showed no significant effect at this time point, indicating prolonged duration of action.

Antihypertensive Agents In Vivo Pharmacology Drug Repurposing

Computational Bioisosteric Potential: Spiro[2.3]hexanes as Superior 3D Replacements for Piperidine

An AI-driven in silico evaluation using CAS BioFinder® compared spiro[2.3]hexane and 5-oxaspiro[2.3]hexane as potential bioisosteric replacements for piperidine. The analysis employed unsupervised clustering and predictive analytics to assess binding site compatibility and 3D drug-likeness indicators. Spiro[2.3]hexane analogs demonstrated superior plane of best fit (PBF) scores and more favorable 3D spatial complementarity relative to the flat piperidine ring [1]. While the 5-oxaspiro[2.3]hexane variant was flagged as less promising in this specific kinase-targeted model due to predicted inactivity, the data underscore that the oxygen atom modulates target engagement in a predictable, target-dependent manner—a critical consideration for scaffold selection.

Computational Chemistry Bioisostere Design AI-Driven Drug Discovery

Procurement-Driven Application Scenarios for 5-Oxaspiro[2,3]hexane Based on Verified Evidence


Medicinal Chemistry – Solubility-Limited Lead Optimization

When lead series suffer from poor aqueous solubility (e.g., <10 μM) and high lipophilicity (log D >4), replacing a flat aromatic or saturated carbocyclic ring with a 5-oxaspiro[2,3]hexane core can deliver up to 40-fold solubility improvement and ~1 log D unit reduction, as demonstrated in model amide systems [1]. This scaffold is particularly valuable for oral drug candidates requiring improved GI absorption and reduced non-specific binding.

pKa Modulation for Ionization-Sensitive Targets

Programs requiring precise control over the ionization state of a pendant acid or amine at physiological pH should consider 5-oxaspiro[2,3]hexane. The ether oxygen predictably increases the acidity of carboxylic acids (ΔpKa ≈ +0.7–1.0) or reduces the basicity of amines (ΔpKa ≈ −0.7–1.0) via a consistent −I inductive effect [1]. This enables fine-tuning of passive permeability and target binding without altering the core scaffold's 3D geometry.

Bioisosteric Replacement of Piperidine or Morpholine in CNS Programs

In CNS drug discovery where flat heterocycles like piperidine confer undesirable hERG liability or poor brain penetration, the spiro[2.3]hexane scaffold offers a conformationally restricted, sp³-rich alternative with superior 3D drug-likeness metrics [2]. The 5-oxa variant provides an additional handle for reducing lipophilicity and increasing aqueous solubility, both favorable attributes for CNS exposure.

In Vivo Pharmacodynamic Studies with Antihypertensive or α1-Adrenergic Agents

Researchers investigating α1-adrenergic receptor antagonists can leverage the demonstrated in vivo superiority of oxa-spirocyclic terazosin analogs. In SHR rat models, the oxa-spirocyclic replacement not only matched but exceeded the efficacy of the parent drug at early time points and extended the duration of action [1]. This scaffold is therefore a high-priority starting point for next-generation antihypertensive or urological agents.

Quote Request

Request a Quote for 5-Oxaspiro[2,3]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.